molecular formula C14H20N2O4 B10910176 Diethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate

Diethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B10910176
M. Wt: 280.32 g/mol
InChI Key: NOLYVYIOQLXLBU-UHFFFAOYSA-N
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Description

Diethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate is an organic compound known for its unique chemical structure and properties. It is typically a white to light yellow solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. This compound is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with diethyl oxalate under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 1-cyclopentyl-1H-pyrazole-3,5-dicarboxylate is unique due to its combination of the cyclopentyl group and ester functionalities, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

diethyl 1-cyclopentylpyrazole-3,5-dicarboxylate

InChI

InChI=1S/C14H20N2O4/c1-3-19-13(17)11-9-12(14(18)20-4-2)16(15-11)10-7-5-6-8-10/h9-10H,3-8H2,1-2H3

InChI Key

NOLYVYIOQLXLBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1C2CCCC2)C(=O)OCC

Origin of Product

United States

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